molecular formula C9H8FN B598111 4-Fluoro-2,6-dimethylbenzonitrile CAS No. 14659-61-1

4-Fluoro-2,6-dimethylbenzonitrile

Cat. No.: B598111
CAS No.: 14659-61-1
M. Wt: 149.168
InChI Key: BPLRYXJPQRMLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,6-dimethylbenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring, along with a nitrile group. This compound is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2,6-dimethylbenzonitrile using a fluorinating agent such as Selectfluor under controlled conditions . Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is used to introduce the fluorine atom onto the benzonitrile ring .

Industrial Production Methods

Industrial production of 4-Fluoro-2,6-dimethylbenzonitrile often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,6-dimethylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions include fluorinated benzoic acids, amines, and various substituted benzonitriles .

Scientific Research Applications

4-Fluoro-2,6-dimethylbenzonitrile is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, making it a valuable tool in biochemical studies. The nitrile group can participate in various chemical reactions, further expanding its utility in research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Fluoro-2,6-dimethylbenzonitrile include:

    2,6-Dimethylbenzonitrile: Lacks the fluorine atom, resulting in different chemical properties.

    4-Chloro-2,6-dimethylbenzonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in research and industrial applications where specific chemical interactions are required .

Biological Activity

4-Fluoro-2,6-dimethylbenzonitrile (FDMB) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of FDMB, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and two methyl groups on a benzene ring, with a nitrile functional group. This structure contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.

The biological activity of FDMB is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluorine atom alters the electronic characteristics of the compound, potentially enhancing its binding affinity to specific molecular targets.

Key Mechanisms:

  • Receptor Interaction : FDMB may act as a ligand for certain receptors, modulating their activity and leading to various biological effects.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Antimicrobial Properties

FDMB has been investigated for its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant efficacy against various bacterial strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anticancer Potential

Several studies have explored the anticancer properties of FDMB and related compounds. For instance, fluorinated benzonitriles have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antiepileptic Activity : In a study assessing the neuroprotective effects of fluorinated compounds in zebrafish models, FDMB derivatives were found to improve seizure behaviors by modulating neurotransmitter levels and reducing oxidative stress .
  • Antimicrobial Activity : A comparative analysis demonstrated that FDMB exhibited comparable antimicrobial effects to other known agents against Gram-positive bacteria, highlighting its potential as an alternative therapeutic agent .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines revealed that FDMB could inhibit cell growth significantly at certain concentrations, suggesting its potential utility in cancer treatment .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against E. coli
AnticancerInhibits proliferation
AntiepilepticReduces seizure activity

Properties

IUPAC Name

4-fluoro-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLRYXJPQRMLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654250
Record name 4-Fluoro-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14659-61-1
Record name 4-Fluoro-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.